REACTION_CXSMILES
|
[ClH:1].[O:2]([CH2:9][CH:10]=[C:11]([CH3:13])[CH3:12])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[N:14]([O:16]CCCCC)=O>C(O)(=O)C>[Cl:1][C:11]([CH3:13])([CH:10]([N:14]=[O:16])[CH2:9][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[CH3:12]
|
Name
|
|
Quantity
|
8.1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
16.05 g
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)CC=C(C)C
|
Name
|
|
Quantity
|
12.1 mL
|
Type
|
reactant
|
Smiles
|
N(=O)OCCCCC
|
Name
|
ice-salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
16.2 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CUSTOM
|
Details
|
The solid so obtained
|
Type
|
WASH
|
Details
|
was washed with acetone
|
Type
|
CUSTOM
|
Details
|
recrystallised from acetone
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC(C)(C(COC1=CC=CC=C1)N=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.87 g | |
YIELD: PERCENTYIELD | 22% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |